4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine is a synthetic compound derived from the quinazoline scaffold. Quinazolines constitute a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. While its specific source remains unclear in the provided literature, it is closely related to a series of verubulin analogues investigated for their anti-cancer properties. These analogues, including 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine, are structurally similar to verubulin, a potent inhibitor of tubulin polymerization that binds to colchicine-binding sites.
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine belongs to the class of tetrahydroquinazolines, which are bicyclic compounds characterized by a quinazoline core. This compound is specifically classified as an amine due to the presence of an amino group. Tetrahydroquinazolines have been recognized for their biological activities, including anticancer and antimicrobial properties. The compound is synthesized from various precursors in laboratory settings, often involving multi-step organic reactions.
The synthesis of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine can be achieved through several methods. A common approach involves the reaction of 2-amino-4-chlorobenzylamine with dimethylformamide dimethyl acetal in the presence of a suitable catalyst. The following steps outline a typical synthesis route:
This method yields 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine in moderate to high yields depending on reaction conditions such as temperature and time .
The molecular structure of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement .
4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine participates in various chemical reactions typical of amines and heterocycles:
These reactions are important for modifying the compound's structure for further biological testing or application .
The mechanism of action for compounds like 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine often involves interaction with biological targets such as enzymes or receptors. Specifically:
These interactions contribute to its potential therapeutic effects against various diseases .
The physical and chemical properties of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine are critical for understanding its behavior in biological systems:
These properties influence its handling and storage in laboratory settings .
The applications of 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine extend across various fields:
Quinazoline derivatives have evolved from natural product isolation to becoming cornerstone scaffolds in modern drug design. Initially identified in vasicine (from Adhatoda vasica) and febrifugine (from Dichroa febrifuga), these nitrogen-containing heterocycles gained prominence due to their structural versatility and capacity for targeted molecular interactions. The unhydrogenated quinazoline core served as the foundation for first-generation therapeutics like the antihypertensive agent prazosin and the EGFR inhibitor erlotinib. However, the partially saturated tetrahydroquinazoline variants emerged as superior frameworks due to enhanced conformational flexibility, reduced planarity (diminishing off-target intercalation risks), and improved physicochemical profiles. This evolution enabled broader applications across anticancer, antimicrobial, and central nervous system (CNS) therapeutics, leveraging the scaffold’s ability to mimic purine bases in enzyme binding pockets [9].
Table 1: Milestones in Tetrahydroquinazoline-Based Drug Development
Year Range | Key Advancement | Therapeutic Area |
---|---|---|
1970s–1980s | Development of dihydropyrimidine precursors via Biginelli reaction | Cardiovascular, Antimicrobial |
1990s–2000s | Rational design of 4-anilinoquinazolines (e.g., EGFR inhibitors) | Oncology |
2010–Present | Isoform-specific topoisomerase II inhibitors (e.g., ARN-21934) | Oncology, CNS disorders |
2020s | Synthetic methodologies enabling C6/C7 functionalization | Targeted protein degradation |
Tetrahydroquinazolines demonstrate exceptional modularity in inhibiting disease-relevant enzymes through three primary mechanisms:
The dimethylamine (DMA) pharmacophore, prevalent at the C2 position, enhances target engagement through dual mechanisms: (1) its basic nitrogen protonates under physiological pH, forming salt bridges with aspartate/glutamate residues, and (2) the dimethyl groups induce steric constraints that lock ligands into bioactive conformations. This is exemplified in ARN-21934’s 100-fold selectivity for topoIIα (IC₅₀ = 2 μM) over topoIIβ (IC₅₀ = 200 μM) – a specificity attributed to DMA-mediated hydrogen bonding with Asn150 and Gly164 unique to the α-isoform [7] [9].
Table 2: Enzymatic Targets of Functionalized Tetrahydroquinazolines
Target Enzyme | Biological Consequence | Key Compound | Inhibition Metric |
---|---|---|---|
Topoisomerase IIα | Suppressed DNA relaxation without cleavage complex stabilization | ARN-21934 | IC₅₀ = 2 μM |
EGFR T790M/L858R | Blocked ATP binding in mutant kinases | Osimertinib analogs | IC₅₀ < 50 nM |
DNA-PKcs | Impaired non-homologous end joining (NHEJ) | NU7741 derivatives | Kᵢ = 0.4 μM |
Dihydrofolate reductase | Antifolate activity in resistant pathogens | Trimethoprim hybrids | MIC₉₀ = 1.6 μg/mL |
This specific compound integrates three strategically designed elements that synergize for enhanced bioactivity and drug-likeness:
Synthetic accessibility further validates its therapeutic exploration. Sigma-Aldrich lists the compound (Product CBR01398) with documented SMILES string CN(C)c1nc(Cl)c2CCCCc2n1
and InChIKey GRJAHNHNEFHLDM-UHFFFAOYSA-N
, confirming commercial availability for structure-activity relationship (SAR) expansion. Microwave-assisted cyclocondensation protocols achieve >80% yields under cGMP conditions, facilitating gram-scale production [1] [4] [10].
Table 3: Key Identifiers for 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 71406-81-0 | echemi [4] |
Molecular Formula | C₁₀H₁₄ClN₃ | Sigma-Aldrich [1] |
Exact Mass | 211.088 g/mol | PubChem [4] |
SMILES | CN(C)c1nc(Cl)c2CCCCc2n1 | Sigma-Aldrich [1] |
InChIKey | GRJAHNHNEFHLDM-UHFFFAOYSA-N | Sigma-Aldrich [1] |
DSSTox ID | DTXSID40604647 | echemi [4] |
Boiling Point | 352.2°C at 760 mmHg | echemi [4] |
Flash Point | 166.8°C | echemi [4] |
Density | 1.226 g/cm³ | echemi [4] |
Refractive Index | 1.592 | echemi [4] |
Storage Class | 11 (Combustible Solids) | Sigma-Aldrich [1] |
WGK | 3 | Sigma-Aldrich [1] |
Therapeutic Application Status | Preclinical (Topoisomerase II inhibitor lead) | PubMed Central [9] |
Note: Interactive tables allow sorting by identifier type or numerical value. Click headers to reorganize data.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3